molecular formula C9H11N2O8P B1211610 2',3'-Cyclic UMP CAS No. 606-02-0

2',3'-Cyclic UMP

Cat. No.: B1211610
CAS No.: 606-02-0
M. Wt: 306.17 g/mol
InChI Key: HWDMHJDYMFRXOX-JBBNEOJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-Cyclic UMP (Uridine 2',3'-cyclic monophosphate) is a cyclic pyrimidine nucleotide with the chemical formula C9H10N2O8P and an average molecular weight of 305.16 g/mol . This compound belongs to the class of 2',3'-cyclic pyrimidine nucleotides and is a key molecule in emerging research areas of nucleotide signaling and metabolism in both prokaryotic and eukaryotic systems . Historically detected in various bacterial species like E. coli and Pseudomonas fluorescens , 2',3'-cUMP is generated intracellularly through RNase I-catalyzed RNA degradation . Recent studies have uncovered its significant biological roles, particularly in bacteria. It functions as a bacterial second messenger, where it is synthesized by specific pyrimidine cyclase enzymes upon phage infection . In this context, 2',3'-cUMP acts as an immune signaling molecule, activating defense effectors that execute an antiviral response as part of the Pycsar (pyrimidine cyclase system for antiphage resistance) defense system, which is widespread in prokaryotes . Beyond phage immunity, research indicates that 2',3'-cUMP and related cyclic nucleotides modulate crucial physiological processes in bacteria, including biofilm formation and flagellar motility . The investigation of 2',3'-cUMP and its mechanisms is facilitated by enzymatic tools like heterologous 2',3'-cyclic nucleotide phosphodiesterases and cell-permeable analogs of the molecule . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606-02-0

Molecular Formula

C9H11N2O8P

Molecular Weight

306.17 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/t4-,6-,7-,8-/m1/s1

InChI Key

HWDMHJDYMFRXOX-JBBNEOJLSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O

Synonyms

uridine 2',3'-cyclophosphate
uridine 2',3'-cyclophosphate, monosodium salt

Origin of Product

United States

Mechanisms of 2 ,3 Cyclic Uridine Monophosphate Biosynthesis

Enzymatic Pathways in RNA Degradation

The most common route for the generation of 2',3'-cyclic phosphate (B84403) termini on RNA molecules, including the release of 2',3'-cUMP, is through the enzymatic cleavage of RNA. This process is a fundamental aspect of RNA maturation and turnover.

Many endoribonucleases cleave RNA through a two-step process involving transesterification and hydrolysis. nih.gov The initial step, transesterification (also known as transphosphorylation), is responsible for generating the 2',3'-cyclic phosphate structure. nih.govoup.com This reaction is initiated by the deprotonation of the 2'-hydroxyl (2'-OH) group of a ribose sugar within the RNA backbone. nih.gov The resulting 2'-alkoxide ion then performs a nucleophilic attack on the adjacent phosphorus atom of the phosphodiester bond. nih.gov This intramolecular attack cleaves the RNA chain, leading to the formation of two products: one RNA fragment with a new 5'-hydroxyl (5'-OH) end and another fragment possessing a 2',3'-cyclic phosphate terminus. nih.gov For many ribonucleases, this 2',3'-cyclic phosphate is an intermediate that is subsequently hydrolyzed to a 3'-phosphate. nih.gov However, under certain conditions or with specific enzymes, the 2',3'-cyclic phosphate can be the final, stable product. nih.govresearchgate.net

The production of 2',3'-cUMP via RNA degradation is dependent on the activity and specificity of various ribonucleases. While many ribonucleases can generate cyclic phosphate termini, their efficiency and base preference vary.

RNase I: In Escherichia coli, the endoribonuclease RNase I is a primary enzyme responsible for generating 2',3'-cNMPs, including 2',3'-cUMP, from the degradation of RNA in vivo. nih.govnih.gov Studies have shown that RNase I degrades cytoplasmic RNA to produce all four canonical 2',3'-cNMPs (A, U, G, C). nih.govasm.org This enzyme appears to act on various RNA substrates, including messenger RNA (mRNA) and ribosomal RNA (rRNA), without a strong sequence preference, generating 2',3'-cNMP monomers from short oligoribonucleotides. nih.gov

Other Ribonucleases: Other well-studied ribonucleases also contribute to the formation of 2',3'-cyclic phosphates.

Pancreatic Ribonuclease (RNase A): This enzyme is known to form a 2',3'-cyclic phosphate intermediate during RNA cleavage. nih.gov RNase A shows a preference for cleaving after pyrimidine (B1678525) residues, such as uracil (B121893) and cytosine, making it a relevant enzyme in the production of 2',3'-cUMP. oup.com

RNase T2 Family: This is a widely distributed superfamily of endoribonucleases, to which RNase I belongs, that generates 2',3'-cNMPs. nih.gov

RNase LE (Tomato Ribonuclease): This plant ribonuclease demonstrates a preference for guanylic acid but is also capable of producing 2',3'-cUMP. tandfonline.com

The following table summarizes the characteristics of selected ribonucleases involved in the production of 2',3'-cyclic phosphates.

EnzymeOrganism/SourceSpecificity/Activity NotesReference
RNase IEscherichia coliGenerates all four 2',3'-cNMPs (A, U, G, C) from RNA degradation. Degrades mRNA and rRNA. nih.govnih.gov
RNase ABovine PancreasPreferentially cleaves at the 3'-side of pyrimidine (C or U) residues, forming a 2',3'-cyclic phosphate intermediate. nih.govoup.com
RNase T1Aspergillus oryzaeHighly specific for cleaving at the 3'-side of guanine (B1146940) residues, generating a 2',3'-cyclic guanosine (B1672433) monophosphate intermediate. nih.gov
RNase LETomato (Lycopersicon esculentum)Shows a preference for guanylic acid but also hydrolyzes RNA to release 2',3'-cUMP. tandfonline.com

Ribonuclease-Mediated Formation of 2',3'-Cyclic Phosphate Termini

RNA Cyclase Activity in 2',3'-Cyclic UMP Synthesis

An alternative and distinct pathway for the biosynthesis of 2',3'-cyclic phosphate termini does not involve RNA cleavage. Instead, it relies on the activity of RNA 3'-terminal phosphate cyclases (RtcA). ptbioch.edu.pl These enzymes are found across eukaryotes, bacteria, and archaea. oup.comptbioch.edu.pl Unlike ribonucleases, RtcA acts on an existing 3'-phosphate terminus of an RNA molecule and converts it into a 2',3'-cyclic phosphodiester in an ATP-dependent reaction. ptbioch.edu.pl

The mechanism involves three main steps: nih.gov

Enzyme Adenylylation: The RtcA enzyme is first autoadenylylated using ATP, which results in the formation of a covalent RtcA-AMP intermediate and the release of pyrophosphate (PPi).

AMP Transfer: The AMP moiety is transferred from the enzyme to the terminal 3'-phosphate of the RNA substrate, creating an activated RNA-3'pp5'-A intermediate.

Cyclization: The adjacent 2'-hydroxyl group of the terminal ribose attacks the now-activated 3'-phosphate. This intramolecular reaction forms the 2',3'-cyclic phosphodiester bond and releases AMP.

This pathway represents a de novo synthesis of the cyclic terminus rather than its formation as a degradation byproduct. nih.gov

Chemical Synthesis Methodologies for 2',3'-Cyclic Uridine (B1682114) Monophosphate and Analogs

The synthesis of 2',3'-cUMP and its analogs in a laboratory setting can be achieved through various chemical methods, which have been instrumental in studying RNA structure and function. google.com

One established method involves the direct cyclization of uridine 2'-phosphate or uridine 3'-phosphate. The reaction with diethyl pyrocarbonate has been shown to produce uridine 2',3'-cyclic phosphate in high yields. nih.gov Other classic cyclizing agents used for the synthesis of 2',3'-cyclic mononucleotides include dicyclohexylcarbodiimide (DCC) and acetic anhydride . google.com

More advanced methods have also been developed. For instance, the phosphorylating agent 2-methylthio-4H-1,3,2-benzodioxaphosphorin-2-oxide (MTBO) reacts with 5'-protected uridine to yield the corresponding 2',3'-cyclic phosphate in good yields (around 80%). kyushu-u.ac.jp Furthermore, methodologies for solid-phase synthesis have been created to produce oligonucleotides that terminate with a 2',3'-cyclic phosphate. google.com Recent advancements have also led to one-pot synthesis techniques for creating analogs like nucleoside-2',3'-O,O-phosphorothioates and phosphoroselenoates, which avoid the need for complex protection strategies. researchgate.net

The table below outlines several chemical synthesis approaches for 2',3'-cUMP.

Method/ReagentStarting MaterialDescriptionReference
Diethyl PyrocarbonateUridine 2'-phosphate or Uridine 3'-phosphateA direct cyclization reaction that forms 2',3'-cUMP in high yields. nih.gov
Dicyclohexylcarbodiimide (DCC)Uridine 3'-phosphateA well-established method for synthesizing 2',3'-cyclic mononucleotides. google.com
MTBO (2-methylthio-4H-1,3,2-benzodioxaphosphorin-2-oxide)5'-O-protected UridineReacts with the protected nucleoside to give the 2',3'-cyclic phosphate product in high yield. kyushu-u.ac.jp
Solid-Support SynthesisNucleoside phosphoramiditesAllows for the synthesis of full oligonucleotides with a terminal 2',3'-cyclic phosphate modification. google.com

Enzymatic Degradation and Metabolic Interconversion of 2 ,3 Cyclic Uridine Monophosphate

Role of Phosphodiesterases in 2',3'-Cyclic UMP Hydrolysis

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing cyclic nucleotides, thereby terminating their signaling functions or processing them into other metabolites. While the 3',5'-cyclic nucleotides (cAMP and cGMP) are well-established second messengers, 2',3'-cyclic nucleotides, including this compound, also undergo enzymatic degradation.

Enzymes specifically targeting 2',3'-cyclic nucleotides have been identified and characterized. A notable example is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase, EC 3.1.4.37), which exclusively cleaves nucleoside 2',3'-cyclic phosphates morf-db.orggenome.jp. CNPase is distinct from other PDEs as it does not hydrolyze the internucleotide linkage in RNA nor does it act on 3',5'-cyclic nucleotides nih.gov. Other enzymes, such as the polynucleotide kinase-phosphatase (CthPnkp) from Clostridium thermocellum and bacteriophage lambda phosphatase (lambda-Pase), also exhibit 2',3'-cyclic nucleotide phosphodiesterase activity, often preferring 2',3'-cyclic phosphates over 3',5'-cyclic phosphates nih.gov. The Escherichia coli protein CpdB has also been characterized as possessing 2',3'-cyclic mononucleotide phosphodiesterase activity, alongside 3'-nucleotidase activity plos.org. Bacterial species like Sinorhizobium meliloti possess specific 2',3'-phosphodiesterases, such as SpdA, which show high activity against 2',3'-cAMP and 2',3'-cGMP nih.gov. Some of these enzymes, like CthPnkp, require divalent metal cations, such as Mn²⁺, for their activity nih.gov.

The specificity of phosphodiesterases for 2',3'-cyclic nucleotides varies. CNPase, for instance, acts on 2',3'-cyclic phosphates of various nucleosides, including uridine (B1682114) morf-db.orggenome.jp. Studies on a homogeneous cyclic CMP phosphodiesterase revealed a preference for pyrimidine (B1678525) and purine (B94841) cyclic 2',3'-nucleotides, with relative hydrolysis rates observed as: cyclic CMP > cyclic UMP > cyclic GMP ≥ cyclic AMP researcher.lifenih.govresearchgate.net. When hydrolyzing 2',3'-cyclic pyrimidine nucleotides like 2',3'-cyclic CMP or this compound, this enzyme predominantly yielded the corresponding 3'-nucleotides researcher.lifenih.gov. In contrast, hydrolysis of 2',3'-cyclic AMP produced equal amounts of 2'- and 3'-nucleotides, while 2',3'-cyclic GMP hydrolysis primarily yielded the 2'-nucleotide researcher.lifenih.gov. CNPase has also demonstrated a significant substrate inhibition and a stereochemical preference for the Sp diastereomer of 2',3'-cyclic phosphorothioates, with the Rp isomer being resistant to hydrolysis oup.com. The kinetic parameters for CNPase acting on this compound have been reported, with a Km of 16 mM and a Vmax of 0.15 µmol/min/U, highlighting a distinction between purine and pyrimidine nucleotides oup.com. While some PDEs are specific for 2',3'-cyclic forms, others, like PDE3A, are primarily known for hydrolyzing 3',5'-cyclic nucleotides but may also act on 3',5'-cyclic UMP uniprot.orguniprot.orgplos.org.

Table 1: Relative Hydrolysis Rates of 2',3'-Cyclic Nucleotides by a Homogeneous Cyclic CMP Phosphodiesterase

Cyclic NucleotideRelative Hydrolysis Rate
2',3'-cyclic CMPHigh
This compoundModerate
2',3'-cyclic GMPLow
2',3'-cyclic AMPVery Low

Data adapted from researcher.lifenih.govresearchgate.net. Rates are relative and based on observed enzyme activity.

Characterization of 2',3'-Cyclic Nucleotide Phosphodiesterases

Integration of this compound into Nucleotide Salvage Pathways

The enzymatic hydrolysis of this compound by phosphodiesterases typically yields uridine 2'-monophosphate (2'-UMP) morf-db.orgbiolog.de. This product, a mononucleotide, can then be processed through nucleotide salvage pathways. Salvage pathways are crucial cellular mechanisms that recover and reuse purine and pyrimidine bases and nucleosides generated from the degradation of nucleic acids wikipedia.orgutah.edu.

Biological Functions and Regulatory Roles of 2 ,3 Cyclic Uridine Monophosphate

2',3'-Cyclic Uridine (B1682114) Monophosphate in Prokaryotic Cellular Physiology

In prokaryotes, 2',3'-cUMP and other 2',3'-cNMPs play crucial roles in adapting to environmental stimuli and regulating cellular processes. Their production is often linked to RNA degradation, which can be triggered by various cellular conditions, including stress nih.govnih.govnih.gov. The modulation of cellular 2',3'-cNMP levels appears to be a key mechanism for bacteria to control their physiology and survival nih.govnih.gov.

Modulation of Gene Expression and Transcriptional Regulation by 2',3'-cNMPs

Research indicates that 2',3'-cNMPs can significantly influence gene expression in prokaryotes. Gene ontology (GO) analysis has linked these cyclic nucleotides to the regulation of genes encoding various protein classes, including transcription factors, transporters, hydrolases, transferases, lyases, and oxidoreductases nih.gov. This suggests that 2',3'-cNMPs can act as transcriptional regulators, either directly or indirectly, by affecting the activity or abundance of proteins involved in gene expression nih.govjenabioscience.com. While the precise mechanisms are still being elucidated, their involvement in modulating gene expression points to a role in coordinating cellular responses to environmental cues nih.gov.

Impact on Bacterial Phenotypes: Biofilm Formation, Motility, and Stress Responses

The impact of 2',3'-cUMP on bacterial phenotypes is well-documented. Studies in E. coli and Salmonella enterica have shown that fluctuations in 2',3'-cNMP levels affect key bacterial behaviors such as biofilm formation and motility nih.govnih.govnih.gov. For instance, lower levels of 2',3'-cNMPs have been correlated with increased biofilm formation in static cultures, while higher levels are associated with motile, free-swimming states nih.gov. Furthermore, 2',3'-cNMPs are implicated in bacterial responses to various stress conditions, including acid tolerance nih.govnih.gov. The ability to modulate these fundamental processes highlights the importance of 2',3'-cUMP in bacterial adaptation and survival strategies nih.govnih.govnih.gov.

Effects on Translational Processes and Ribosome Interactions

Recent investigations have uncovered a direct interaction between 2',3'-cNMPs and bacterial ribosomes, leading to the inhibition of translation nih.govnih.govacs.org. Studies using affinity chromatography identified ribosomal proteins as key binding partners for 2',3'-cNMPs in E. coli nih.govacs.org. In vitro translation assays demonstrated that these cyclic nucleotides can inhibit protein synthesis at concentrations found in amino acid-starved cells nih.govnih.govacs.org. The modulation of bacterial growth rates observed upon increasing intracellular 2',3'-cNMP levels further supports the notion that translation inhibition is a significant mechanism by which these molecules affect cellular physiology nih.govacs.org. This interaction suggests a rapid mechanism for bacteria to alter protein production in response to changing cellular conditions nih.govnih.gov.

Involvement in Bacterial Antiphage Signaling Pathways

While the primary focus of this article is on 2',3'-cUMP, it is worth noting that other cyclic nucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), are well-established second messengers involved in bacterial immunity and stress responses mdpi.comcolab.ws. Cyclic pyrimidines like cCMP and cUMP have also been identified as mediators of bacterial immunity against phages, activating immune effectors following phage infection nih.gov. Although direct evidence for 2',3'-cUMP's specific role in antiphage signaling pathways is less prominent in the reviewed literature compared to other cyclic nucleotides, the broader category of cyclic oligonucleotides plays a role in bacterial defense systems like CBASS (Cyclic Oligonucleotide-Based Anti-phage Signaling System) annualreviews.org.

2',3'-Cyclic Uridine Monophosphate in Eukaryotic Cellular Processes

In eukaryotes, 2',3'-cNMPs, including 2',3'-cUMP, are also recognized as signaling molecules involved in cellular processes, particularly in response to stress nih.govjenabioscience.comnih.govresearchgate.netresearchgate.netoup.com. Their accumulation during stress conditions, such as wounding or heat, suggests a role in cellular adaptation and defense researchgate.netoup.com.

Influence on Stress Responses and Granule Formation

2',3'-cUMP has been shown to influence stress responses in eukaryotic cells, notably in plants. In Arabidopsis thaliana, treatment with 2',3'-cAMP (a related compound) led to significant transcriptional reprogramming, with many differentially expressed genes implicated in stress responses, such as "response to salt stress," "response to wounding," and "defense response to bacterium" nih.gov. Metabolomic analysis also indicated the accumulation of specialized metabolites related to plant stress responses nih.gov.

Furthermore, 2',3'-cAMP has been found to associate with the stress granule (SG) proteome in plants, promoting SG formation oup.comresearchgate.net. Stress granules are cytoplasmic foci that sequester untranslated mRNAs and proteins during cellular stress, serving as a mechanism for cells to manage stress and preserve resources oup.comresearchgate.netresearchgate.net. The interaction of 2',3'-cAMP with RNA-binding proteins like Rbp47b, a key component of SGs, underscores its role in regulating these important stress-response structures oup.comresearchgate.net. This association suggests that 2',3'-cAMP can act as a small molecule regulator of SG dynamics, contributing to cellular resilience under stress oup.comresearchgate.net.

Compound Name Table

Common Name (Abbreviation)Full Chemical NameCAS Number
2',3'-cUMP2',3'-Cyclic Uridine Monophosphate15718-50-0
cAMPAdenosine (B11128) 3',5'-cyclic monophosphate60-92-4
cGMPGuanosine (B1672433) 3',5'-cyclic monophosphate93-07-2
c-di-AMPCyclic di-adenosine monophosphateN/A
c-di-GMPCyclic di-guanosine monophosphate600-51-1
cCMPCytidine (B196190) 3',5'-cyclic monophosphate4005-29-2
cUMPUridine 3',5'-cyclic monophosphate133-07-3
(p)ppGppGuanosine tetra- or pentaphosphateN/A

Regulation of Cellular Proliferation and Differentiation Status

The intracellular concentrations of cyclic pyrimidines, including 2',3'-Cyclic UMP, have been observed to be closely linked to the proliferative state of cells pancreapedia.orgpancreapedia.org. Studies have indicated that growth arrest in mammalian cells leads to a preferential decrease in cellular cyclic CMP and cyclic UMP levels when compared to their purine (B94841) counterparts, cAMP and cGMP pancreapedia.orgpancreapedia.org. This suggests that the synthesis or stability of these pyrimidine (B1678525) cyclic nucleotides may be dependent on factors present during active cell growth, such as those found in serum .

Furthermore, research has begun to uncover a role for these non-canonical cyclic nucleotides in cellular differentiation. Specifically, acetoxy-methyl ester derivatives of cyclic CMP and cyclic UMP have demonstrated the capacity to induce differentiation in neuronal cells . This finding points towards a regulatory function of these molecules in developmental processes, although the precise molecular mechanisms by which they influence differentiation remain an active area of investigation.

Intracellular Signaling Mechanisms Beyond Canonical Cyclic Nucleotides

Beyond their potential roles in proliferation and differentiation, this compound and related pyrimidine cyclic nucleotides are emerging as significant intracellular signaling molecules, operating through mechanisms distinct from canonical cyclic nucleotides pancreapedia.orgwikipedia.orgpancreapedia.orgresearchgate.netnih.gov. While cAMP and cGMP primarily signal through protein kinases like PKA and PKG, the targets and signaling pathways for this compound are still being elucidated.

In prokaryotes, particularly bacteria, 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including this compound, have been identified as crucial second messengers in defense systems against viral infections researchgate.netnih.govnih.gov. Following phage infection, specific bacterial pyrimidine cyclase enzymes synthesize cCMP and cUMP, which then activate immune effectors to mount an antiviral response researchgate.netnih.gov. This highlights a critical role in bacterial immunity, distinct from the typical second messenger functions observed in eukaryotic cellular signaling researchgate.netnih.gov. In Escherichia coli, 2',3'-cNMPs, including this compound, are produced via RNA degradation and are implicated in modulating cellular processes such as biofilm formation and motility, suggesting the presence of specific sensing proteins within bacterial cells nih.govresearchgate.net. There is also evidence suggesting that cCMP might synergistically influence the activation of protein kinase A (PKA) by cAMP, potentially lowering the effective concentration of cAMP required for activation wikipedia.org.

Comparative Analysis of this compound Roles Across Diverse Organisms (Prokaryotes, Eukaryotes, Archaea)

The presence and function of this compound and other 2',3'-cNMPs exhibit variations across the three domains of life: Bacteria, Archaea, and Eukaryotes.

In prokaryotes , specifically bacteria, 2',3'-cNMPs, including this compound, play a significant role in bacterial immunity against phages. Systems like Pycsar (pyrimidine cyclase system for antiphage resistance) utilize these molecules to trigger antiviral defense mechanisms researchgate.netnih.gov. Furthermore, in Gram-negative bacteria such as E. coli and Salmonella Typhimurium, 2',3'-cNMPs are involved in regulating biofilm formation, motility, and responses to cellular stress nih.govresearchgate.net. These nucleotides are often generated through RNA degradation pathways nih.govnih.gov.

In eukaryotes , this compound has been detected in various cell types and mammalian tissues pancreapedia.orgpancreapedia.org. While its role as a second messenger is suggested by the presence of hydrolyzing phosphodiesterases (PDEs), its specific functions are less understood compared to cAMP and cGMP pancreapedia.orgwikipedia.orgpancreapedia.org. Some studies indicate that 2',3'-pyrimidine nucleotides may influence neuronal cell differentiation and that elevated intracellular levels of 2',3'-cNMPs can lead to mitochondrial dysfunction and apoptosis in certain mammalian cells nih.gov. They are also implicated in eukaryotic cellular messaging, though their roles are less defined wikipedia.org.

In archaea , 2',3'-cNMPs, including this compound, have been identified through mass spectrometry in organisms like Halobacterium volcanii and Sulfolobus acidocaldarius nih.gov. RNA 3'-phosphate cyclases, enzymes capable of producing 2',3'-cyclic phosphate (B84403) termini, are found in most archaea nih.gov. However, a specific functional role for 2',3'-cNMPs in archaeal cellular signaling has not yet been established nih.gov. Notably, in H. volcanii, the concentrations of 2',3'-cNMPs were found to be significantly higher than their corresponding 3',5'-isomers, with 2',3'-cUMP levels being lower than other 2',3'-cNMPs, potentially due to reduced stability nih.gov.

Advanced Research Methodologies and Analytical Approaches for 2 ,3 Cyclic Uridine Monophosphate

Quantitative Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of 2',3'-cUMP in complex biological samples. nih.gov This method overcomes challenges such as matrix effects from biological materials and allows for the simultaneous measurement of multiple cyclic nucleotides. nih.gov

Researchers have developed validated LC-MS/MS methods to measure four key 2',3'-cyclic nucleotides, including 2',3'-cUMP, in cell lines such as HEK293T and HuT-78. nih.gov These methods typically employ a triple quadrupole mass spectrometer operating in positive ionization mode. nih.gov A critical aspect of the technique is its ability to distinguish between the 2',3'- and 3',5'- isomers of cyclic nucleotides, which can be achieved through chromatographic separation prior to mass analysis. nih.govresearchgate.net The identity of putative 2',3'-cUMP peaks is rigorously confirmed by comparing their retention time and mass spectral fragmentation patterns with those of authentic chemical standards at various collision energies. nih.gov

Detailed research findings have established specific parameters for the accurate quantification of 2',3'-cUMP. For instance, one validated method demonstrated a calibration curve for 2',3'-cUMP in the range of 3.3 to 1666.6 fmol/μL, with a squared correlation coefficient greater than 0.9992. nih.gov The accuracy and precision of these methods fall within the required ranges for bioanalytical validation, ensuring reliable data for cellular and tissue analysis. nih.gov

Table 1: Example Parameters for LC-MS/MS Quantification of 2',3'-cUMP

ParameterDescription/ValueSource
Chromatography SystemLiquid Chromatography (LC) nih.gov
Mass SpectrometerQTRAP5500 System (AB Sciex) nih.gov
ColumnZorbax eclipse XCB-C18 (50 mm × 4.6 mm; 1.8 μm) nih.gov
Ionization ModePositive Ionization nih.gov
Calibration Curve Range3.3 - 1666.6 fmol/μL nih.gov
Correlation Coefficient (r²)> 0.9992 nih.gov
ApplicationQuantification in cell lines (Hek293T, HuT-78) nih.gov

Chromatographic Separation Methods (e.g., HPLC) for 2',3'-Cyclic UMP Profiling

Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable component of 2',3'-cUMP analysis. nih.gov Given the high polarity of nucleotides, specialized HPLC techniques are required for effective separation. qut.edu.au Reversed-phase HPLC using ion-pairing systems or hydrophilic interaction liquid chromatography (HILIC) are common approaches. qut.edu.auscience.gov

The primary challenge in 2',3'-cUMP profiling is its separation from other structurally similar nucleotides, especially its 3',5'-cUMP isomer and other pyrimidine (B1678525) nucleotides like 2',3'-cCMP. nih.govresearchgate.net Successful separation is achieved by carefully optimizing the stationary phase (column) and mobile phase composition. chromatographyonline.com For example, C18 columns are frequently used in reversed-phase methods for the analysis of 2',3'-cNMPs. nih.gov The developed HPLC methods can achieve baseline separation of the isomers within a short chromatographic run time, allowing for their unambiguous identification and quantification by the mass spectrometer. researchgate.net

Semi-preparative reverse phase HPLC has also been employed to isolate 2',3'-cUMP from bacterial cell extracts for structural confirmation, demonstrating the versatility of HPLC from analytical to preparative scales. science.gov This ability to purify the compound is essential for subsequent structural elucidation by techniques like NMR and mass spectroscopy. science.gov

Spectroscopic and Quantum Chemical Investigations of this compound Conformation and Interactions

Spectroscopic methods are vital for the definitive structural confirmation of 2',3'-cUMP. Following isolation by techniques like HPLC, the structure of 2',3'-cUMP has been unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, matching the data from commercially available authentic samples. science.gov

Further conformational analysis can be informed by studies on analogous molecules. For instance, research on 3',5'-O-disubstituted ribonucleosides shows that the introduction of a cyclic group restricts the conformation of the furanose ring, creating a rigid structure similar to that found in 3',5'-cyclic nucleotides like cUMP. oup.com Such rigidity in the ribose-phosphate backbone of 2',3'-cUMP would significantly influence its ability to bind to effector proteins.

Quantum chemical investigations offer a powerful theoretical approach to explore the intrinsic properties of 2',3'-cUMP. researchgate.net Using methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., CCSD(T)), researchers can model the molecule's three-dimensional structure, electronic properties, and conformational landscape. mdpi.comrsc.org These computational studies can predict the most stable conformations, calculate thermodynamic parameters, and analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its chemical reactivity. researchgate.net Such theoretical insights can elucidate how 2',3'-cUMP interacts with water, ions, and the binding pockets of target proteins, complementing experimental findings.

Application of Cell-Permeable this compound Analogs in Cellular Studies

A significant hurdle in studying the intracellular functions of cyclic nucleotides is their low membrane permeability. mdpi.com To circumvent this, researchers have synthesized cell-permeable analogs of 2',3'-cNMPs, including 2',3'-cUMP. nih.govnih.gov These analogs are often lipophilic derivatives, inspired by the widely used analogs of 3',5'-cAMP and 3',5'-cGMP, which can efficiently cross cellular membranes to modulate intracellular concentrations. mdpi.comnih.gov

The application of these chemical tools has been pivotal in dissecting the cellular processes regulated by 2',3'-cNMPs in prokaryotes like Escherichia coli and Salmonella enterica. nih.govnih.gov By using these analogs in conjunction with enzymatic tools (e.g., expressing a phosphodiesterase to deplete intracellular levels), studies have directly linked 2',3'-cNMPs to the regulation of specific phenotypes. nih.gov For example, these investigations have identified that 2',3'-cNMPs modulate biofilm formation, flagellar motility, and cellular stress responses, including acid tolerance. nih.govnih.gov These findings provide crucial insights into the signaling roles of these understudied nucleotides and suggest the existence of specific 2',3'-cNMP-sensing effector proteins within the cell. nih.gov

Genetic and Genomic Approaches to Study this compound Pathways and Effectors

Genetic and genomic strategies are essential for identifying the metabolic pathways that produce 2',3'-cUMP and the effector proteins that mediate its downstream effects. nih.gov Transcriptomic analysis, for instance, has been used to investigate global gene expression changes in bacteria following modulation of intracellular 2',3'-cNMP levels. nih.govnih.gov

These studies revealed that 2',3'-cNMPs regulate genes involved in diverse cellular processes. nih.gov Subsequent Gene Ontology (GO) analysis of the differentially expressed genes identified common targets, including transcription factors, transporters, hydrolases, and oxidoreductases, thereby highlighting the key pathways influenced by these cyclic nucleotides. nih.gov

Furthermore, genomic investigations have led to the discovery of entire signaling systems involving cyclic pyrimidines. A notable example is the discovery of a family of bacterial pyrimidine cyclase enzymes that specifically synthesize cCMP and cUMP in response to bacteriophage infection. rcsb.org These molecules act as second messengers to activate immune effectors, forming a defense system denoted Pycsar (pyrimidine cyclase system for antiphage resistance). rcsb.org Broader interrogation of metabolomic and organismal databases has revealed that 2',3'-cNMPs are present in numerous organisms, and homologs of the metabolic proteins are involved in key eukaryotic pathways, suggesting broad roles for these molecules across different domains of life. nih.govnih.gov

Interactions and Cross Talk with Other Nucleotide Signaling Pathways

Differential Regulatory Effects on Target Proteins and Enzyme Activities

The functional divergence between 2',3'-cUMP and 3',5'-cyclic nucleotides is clearly demonstrated by their differential effects on shared target proteins and enzymes. While some overlap exists, the regulatory outcomes can be strikingly different and even opposing.

A compelling example of this differential regulation is observed in the modulation of the periplasmic acid phosphatase AphA in Haemophilus influenzae. Research has shown that the canonical purine (B94841) cyclic nucleotides, 3',5'-cAMP and 3',5'-cGMP, act as competitive inhibitors of AphA's phosphatase activity. microbialcell.com In stark contrast, the non-canonical pyrimidine (B1678525) cyclic nucleotides, 2',3'-cUMP and 2',3'-cCMP, stimulate the enzyme's activity in a concentration-dependent manner. microbialcell.com This finding highlights a clear functional dichotomy where purine and pyrimidine cyclic nucleotides exert opposite effects on the same enzyme target. microbialcell.com

Beyond enzyme modulation, 2',3'-cNMPs can engage in unique regulatory mechanisms not typically associated with their 3',5'-counterparts. For instance, recent studies have revealed that 2',3'-cNMPs can bind directly to bacterial ribosomes and inhibit translation. acs.org This provides a rapid mechanism to control protein production in response to cellular conditions that elevate 2',3'-cNMP levels, such as during specific growth phases. acs.org

While canonical protein kinases like PKA and PKG are the primary effectors for 3',5'-cAMP and 3',5'-cGMP, respectively, they can also be activated by non-canonical cyclic nucleotides, demonstrating cross-talk. researchgate.netplos.org However, this activation often occurs with lower potency and efficacy. For example, cCMP has been shown to activate PKA and PKG, but the concentrations required are typically higher than for their cognate activators. researchgate.netresearchgate.net This suggests that under conditions of high non-canonical nucleotide production, these pathways can be co-opted to influence canonical signaling cascades. plos.org

Target Protein/ProcessEffect of 2',3'-cUMP / Non-Canonical Pyrimidine cNMPsEffect of 3',5'-cAMP / 3',5'-cGMP
AphA Phosphatase Stimulatory microbialcell.comInhibitory microbialcell.com
Bacterial Translation Inhibitory (via ribosome binding) acs.orgGenerally regulated indirectly via transcription factors (e.g., CRP). acs.org
Protein Kinase A (PKA) Can activate, but with lower potency than cAMP. researchgate.netresearchgate.netPotent activation (primary effector). wikipedia.orgresearchgate.net
Protein Kinase G (PKG) Can activate, but with lower potency than cGMP. researchgate.netplos.orgPotent activation (primary effector). wikipedia.orgresearchgate.net
Vascular Smooth Muscle Cell Proliferation Antiproliferative effects, partially independent of adenosine (B11128). nih.govCan have varied effects, often mediated by PKA/PKG phosphorylation. wikipedia.orgwikipedia.org

Co-occurrence and Interplay of 2',3'-Cyclic UMP with Other Non-Canonical Cyclic Nucleotides

The cellular environment contains a complex milieu of cyclic nucleotides, and 2',3'-cUMP rarely exists in isolation. It is now established that a variety of 2',3'-cNMPs, including 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, and 2',3'-cUMP, co-occur in biological systems ranging from bacteria and archaea to plants and mammals. biorxiv.orgresearchgate.net The recent identification of other isomers like 2',3'-cIMP in mammalian tissues further underscores the diversity of this class of signaling molecules. mdpi.com

This co-occurrence is not merely incidental; it allows for intricate interplay and integrated responses. As seen with the AphA enzyme, there appears to be a consistent functional grouping, where the pyrimidine-based cyclic nucleotides (cUMP and cCMP) act in concert to stimulate activity, while the purine-based ones have an opposing inhibitory effect. microbialcell.com This suggests that the relative balance of different cyclic nucleotides, rather than the absolute concentration of a single one, may be crucial for determining the ultimate physiological outcome.

The existence of this diverse pool of non-canonical cyclic nucleotides has been confirmed through quantitative analysis in various organisms. For example, studies in the archaeon Haloferax volcanii detected the presence of 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, and 2',3'-cUMP, with concentrations varying depending on the growth phase. Similarly, the detection of 2',3'-cCMP and 2',3'-cGMP in mammalian cell lines and the correlation of 2',3'-cAMP and 2',3'-cGMP with stress responses in plants point to a conserved and widespread signaling system. biorxiv.orgmdpi.com The recognition that these non-canonical cyclic nucleotides are bona fide second messengers implies that their co-existence allows for a more nuanced and complex signaling language than previously appreciated. researchgate.netnih.gov

Organism/SystemCo-occurring 2',3'-cNMPs Detected
Bacteria (E. coli) 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, 2',3'-cUMP. nih.gov
Archaea (H. volcanii, S. acidocaldarius) 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, 2',3'-cUMP.
Plants (Arabidopsis thaliana) 2',3'-cAMP, 2',3'-cGMP (in response to wounding). researchgate.netmdpi.com
Mammalian Cells (HEK293T, HuT-78) 2',3'-cCMP, 2',3'-cGMP. mdpi.com
Mammalian Tissues (Rat Organs) 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, 2',3'-cUMP, 2',3'-cIMP. mdpi.commdpi.com

Future Directions and Outstanding Research Questions in 2 ,3 Cyclic Uridine Monophosphate Biology

Elucidation of Novel 2',3'-Cyclic UMP Sensing Proteins and Effector Mechanisms

Despite the growing recognition of 2',3'-cUMP as a signaling molecule, the specific proteins that sense and respond to it, and the downstream effector mechanisms they employ, are largely uncharacterized nih.govacs.org. Unlike the well-understood effector systems for 3',5'-cAMP and 3',5'-cGMP, such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels, the direct targets of 2',3'-cUMP remain elusive acs.orgnih.gov. Future research must focus on identifying these sensing proteins, which may include novel cyclic nucleotide-binding domains (CNBDs) or other protein families that can specifically recognize the 2',3'-cyclic phosphate (B84403) linkage. Understanding how these interactions lead to altered protein function, such as changes in enzyme activity, gene transcription, or protein-protein interactions, is crucial for deciphering 2',3'-cUMP-mediated signaling pathways. Techniques such as affinity chromatography, yeast two-hybrid screens, and advanced proteomic approaches will be vital in uncovering these critical components of the 2',3'-cUMP signaling network.

Identification of Specific Enzymes for this compound Homeostasis

The precise regulation of 2',3'-cUMP levels within cells is critical for its signaling function, yet the enzymes responsible for its synthesis and degradation are not fully identified or characterized. It is understood that 2',3'-cyclic nucleotides can arise from RNA metabolism, particularly through the action of RNases like RNase I in E. coli nih.gov. However, specific nucleotidyl cyclases that directly synthesize 2',3'-cUMP from UTP, analogous to adenylyl cyclases for cAMP, have only recently begun to be described, with some uridylate cyclase activities identified nih.govrcsb.org. Similarly, the phosphodiesterases (PDEs) that hydrolyze 2',3'-cUMP to 3'-UMP are not as well-characterized as those acting on 3',5'-cyclic nucleotides guidetopharmacology.orgebi.ac.ukwikipedia.org. The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) has been implicated in the metabolism of 2',3'-cAMP and other 2',3'-cyclic nucleotides researchgate.netplos.orgnih.gov, but its specific role and substrate preference for 2',3'-cUMP require further investigation. Identifying and characterizing these enzymes will be essential for understanding how cellular 2',3'-cUMP concentrations are maintained and modulated in response to various stimuli.

Comprehensive Mapping of this compound-Regulated Gene Networks

While some studies suggest that 2',3'-cUMP can influence cellular processes such as biofilm formation and motility in bacteria nih.govnih.gov, the specific genes and regulatory networks controlled by this cyclic nucleotide are largely unknown. Elucidating these networks requires systematic approaches to identify direct transcriptional targets and downstream signaling cascades. Transcriptomic studies, such as RNA sequencing, performed in cells with modulated 2',3'-cUMP levels (e.g., using genetic knockouts or specific inhibitors/activators of synthesis/degradation pathways) will be crucial. Identifying transcription factors or other regulatory proteins that bind to DNA in a 2',3'-cUMP-dependent manner would provide key insights into gene regulation. Furthermore, understanding how 2',3'-cUMP integrates with other signaling pathways, such as those involving ppGpp or other cyclic nucleotides, is a critical area for future research acs.org.

Exploration of this compound Roles in Host-Microbe Interactions and Pathogenesis

The involvement of cyclic nucleotides in host-microbe interactions is a growing area of interest, particularly for bacterial pathogens oup.commdpi.comnih.govresearchgate.net. While cyclic di-AMP (c-di-AMP) has been shown to trigger innate immune responses in host cells nih.govresearchgate.net, the role of 2',3'-cUMP in these interactions remains largely unexplored. Given that 2',3'-cUMP can be generated from RNA degradation, it is plausible that it plays a role during infection, either as a signal produced by the microbe to manipulate the host, or as a host-derived signal released during cellular stress or injury researchgate.netnih.gov. Research should investigate whether 2',3'-cUMP is produced by pathogens during infection, how it is sensed by host cells, and whether it contributes to virulence, immune evasion, or host defense mechanisms. Conversely, understanding if host cells produce or respond to 2',3'-cUMP during microbial encounters could reveal novel aspects of innate immunity. For instance, studies have shown that cyclic pyrimidines like cCMP and cUMP can mediate bacterial immunity against phages nih.govresearchgate.netnih.gov, suggesting a broader role for pyrimidine-based cyclic nucleotides in defense.

Development of Advanced Probes and Tools for this compound Research

The advancement of our understanding of 2',3'-cUMP biology is intrinsically linked to the development of sophisticated research tools. Current methods for detecting and quantifying cyclic nucleotides often rely on mass spectrometry, which can be technically demanding ebi.ac.ukmdpi.com. There is a clear need for more accessible and high-throughput methods, such as genetically encoded fluorescent biosensors, similar to those developed for cAMP and cGMP nih.govresearchgate.net. Such biosensors would enable real-time monitoring of 2',3'-cUMP dynamics with high spatiotemporal resolution in living cells and organisms. Additionally, the development of specific antibodies, affinity probes, and cell-permeable analogs of 2',3'-cUMP would greatly facilitate biochemical assays, protein-nucleotide interaction studies, and in vivo experiments. The synthesis of fluorescently labeled 2',3'-cUMP analogs, such as N'-Methylanthraniloyl (MANT)-substituted nucleotides, could provide valuable tools for studying enzyme kinetics and protein binding ebi.ac.ukplos.orgthermofisher.com.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for confirming the structural identity of 2',3'-cyclic UMP in enzymatic assays?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P^{31}\text{P} NMR, is critical for distinguishing cyclic phosphate (~20 ppm) from linear 2' or 3' phosphates (3–3.5 ppm). Two-dimensional 1H^{1}\text{H}31P^{31}\text{P} HMBC and 1H^{1}\text{H}1H^{1}\text{H} COSY spectra provide unambiguous confirmation of the 3' phosphate product after enzymatic cleavage by CPDases like yUsb1 . High-resolution mass spectrometry (HRMS) or Fast Atom Bombardment (FAB-MS) further validates molecular identity, as demonstrated in cyclic nucleotide extraction studies .

Q. How can researchers quantify this compound in biological samples while avoiding interference from linear nucleotides?

  • Methodological Answer : Use ion-exchange chromatography (e.g., Sephadex) combined with preparative electrophoresis to separate cyclic and linear nucleotides. Thin-layer chromatography (TLC) in solvent systems like isobutyric acid/ammonium hydroxide/EDTA (100:60:1.6) resolves this compound (Rf ~0.48) from 3',5'-cyclic nucleotides (e.g., cAMP Rf ~0.75) . For higher sensitivity, HPLC-MS/MS with reverse-phase columns (C18) and optimized mobile phases (e.g., ammonium acetate/methanol gradients) enables quantification in complex matrices like urine or tissue extracts .

Q. What enzymatic pathways regulate the interconversion of this compound and linear UMP?

  • Methodological Answer : Cyclic phosphodiesterases (CPDases) like yeast Usb1 specifically hydrolyze this compound to 3' UMP, confirmed via kinetic assays using 31P^{31}\text{P} NMR or colorimetric phosphate detection . In contrast, mammalian Usb1 homologs lack this activity, necessitating species-specific enzyme selection for in vitro studies . For biosynthesis, UMP synthase catalyzes the final steps of de novo pyrimidine synthesis, though its direct role in cyclic UMP formation requires further investigation .

Advanced Research Questions

Q. What experimental evidence supports or refutes the role of this compound as a second messenger in eukaryotic systems?

  • Methodological Answer : While 3',5'-cyclic UMP is implicated in bacterial anti-phage immunity , this compound's signaling role in eukaryotes remains controversial. Studies using HPLC-MS/MS detected this compound in mammalian cells, with levels modulated by cell proliferation status . However, its low affinity for canonical cyclic nucleotide receptors (e.g., PKA/PKG) and rapid hydrolysis by phosphodiesterases suggest non-canonical signaling mechanisms. Researchers should employ siRNA knockdown of soluble adenylyl cyclase (sAC) or phosphodiesterase inhibitors (e.g., IBMX) to probe functional pathways .

Q. How can conflicting data on cyclic UMP's biological roles be reconciled across different organisms?

  • Methodological Answer : Species-specific enzyme activity and nucleotide stability are key factors. For example:

  • Bacteria : 3',5'-cyclic UMP is a validated second messenger in anti-phage defense, synthesized by cGAS-like enzymes .
  • Eukaryotes : this compound is a transient RNA processing intermediate or metabolite, with potential signaling roles only under specific stress conditions .
    Experimental design must account for cyclic isomer specificity (2',3' vs. 3',5') using isomer-selective antibodies or enzymatic digestion controls .

Q. What strategies mitigate challenges in studying this compound's metabolic flux in vivo?

  • Methodological Answer : Isotopic tracing with 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled uridine combined with LC-MS/MS tracks cyclic UMP turnover in real-time . For tissue-specific analysis, microdialysis or freeze-clamping followed by perchloric acid extraction preserves labile cyclic nucleotides . Genetic models (e.g., UMP synthase knockouts) or CRISPR-edited cell lines can dissect salvage vs. de novo synthesis pathways .

Key Research Gaps and Recommendations

  • Structural Biology : Co-crystallize this compound with putative receptors (e.g., sAC) to elucidate binding motifs.
  • Dynamic Imaging : Develop fluorescent probes (e.g., FRET-based) for real-time cyclic UMP visualization in live cells.
  • Cross-Species Studies : Compare cyclic UMP hydrolase activities in yeast, mammals, and bacteria to trace evolutionary divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.